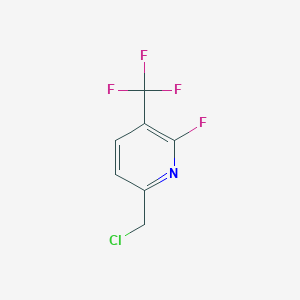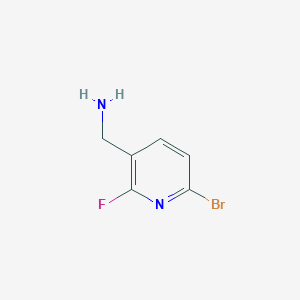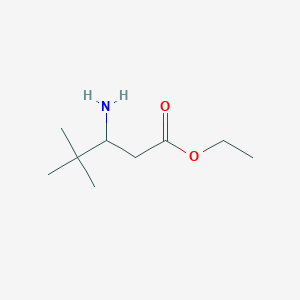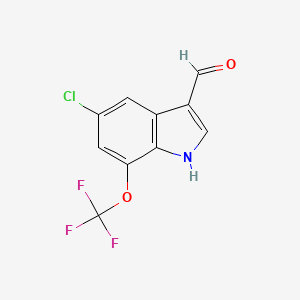
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a trifluoromethoxy group at the 7th position, and an aldehyde group at the 3rd position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves multiple steps:
Starting Material Preparation: The synthesis often begins with the preparation of a suitable indole derivative. For instance, 5-chloroindole can be used as a starting material.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.
Formylation: The formylation at the 3rd position can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carboxylic acid.
Reduction: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating a variety of derivatives.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on biological systems. Indoles are known to interact with various biological targets, making them important in drug discovery and development.
Medicine
In medicine, indole derivatives have been explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific properties of this compound make it a candidate for further investigation in these areas.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its functional groups allow for further chemical modifications, making it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde would depend on its specific application. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-1H-indole-3-carbaldehyde: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
7-(trifluoromethoxy)-1H-indole-3-carbaldehyde: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
5-chloro-7-(trifluoromethoxy)-1H-indole: Lacks the aldehyde group, which is crucial for certain chemical reactions and biological activities.
Uniqueness
The combination of the chlorine atom, trifluoromethoxy group, and aldehyde group in 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
2825011-04-7 |
|---|---|
Molekularformel |
C10H5ClF3NO2 |
Molekulargewicht |
263.60 g/mol |
IUPAC-Name |
5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClF3NO2/c11-6-1-7-5(4-16)3-15-9(7)8(2-6)17-10(12,13)14/h1-4,15H |
InChI-Schlüssel |
FAQQHPBHKQAMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


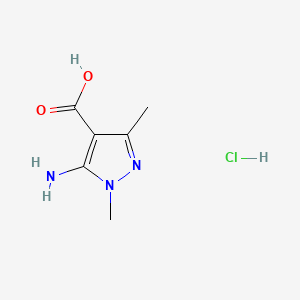
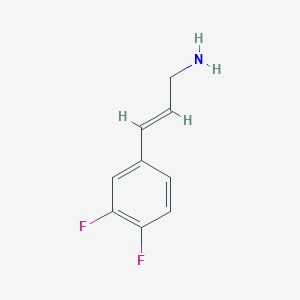

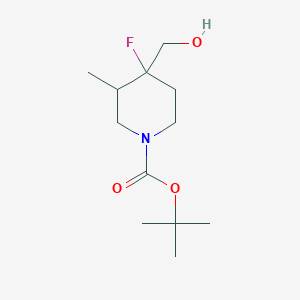
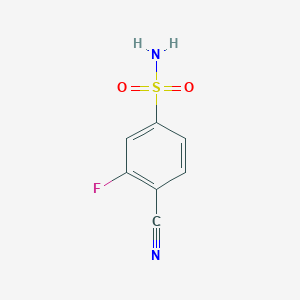
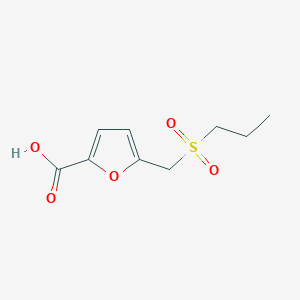
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)

